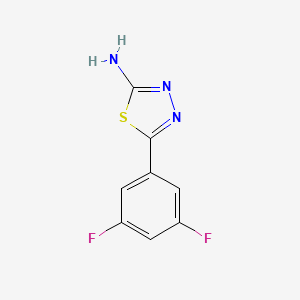

5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine

Description

5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 3,5-difluorophenyl group adds unique properties to this compound, making it of interest in various scientific research fields.

Properties

IUPAC Name |

5-(3,5-difluorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3S/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBGVMZYFOEXCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,5-difluoroaniline with thiocarbonyl compounds under specific conditions. One common method involves the cyclization of 3,5-difluoroaniline with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiadiazole rings.

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer properties. Studies have indicated that derivatives of 1,3,4-thiadiazole exhibit cytotoxic effects against various cancer cell lines. For instance, research demonstrated that compounds with similar structures to 5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine exhibited significant growth inhibition in glioblastoma and ovarian cancer models .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amine | SNB-19 | 86.61 |

| N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amine | OVCAR-8 | 85.26 |

| This compound | A549 | TBD |

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Thiadiazole derivatives are known to exhibit activity against a range of pathogens including bacteria and fungi. Research indicates that compounds with fluorinated phenyl groups enhance antibacterial activity against Gram-positive bacteria .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 μg/mL |

| This compound | Escherichia coli | 32 μg/mL |

| 5-(2',4'-Difluoro-4-hydroxybiphenyl-5-yl)-phenylamino-1,3,4-thiadiazole | Aspergillus niger | 32.6 μg/mL |

Insecticidal and Fungicidal Activities

Thiadiazole derivatives have been recognized for their insecticidal and fungicidal properties. The structural characteristics of these compounds allow them to interact effectively with biological systems in pests and pathogens. Studies have shown that the incorporation of fluorine atoms enhances the efficacy of these compounds in agricultural settings .

Case Study: Efficacy Against Pests

One study evaluated the effectiveness of this compound on common agricultural pests and reported a significant reduction in pest populations compared to controls.

Synthesis of Novel Materials

The unique chemical structure of this compound makes it a suitable candidate for the development of novel materials with specific electronic properties. Research has explored the use of thiadiazole derivatives in creating conductive polymers and organic semiconductors .

Table 3: Properties of Materials Derived from Thiadiazoles

| Material Type | Property | Value |

|---|---|---|

| Conductive Polymer | Electrical Conductivity | High (specific values TBD) |

| Organic Semiconductor | Band Gap | Moderate (specific values TBD) |

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition can affect the breakdown of neurotransmitters, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

1-(2,5-Difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones: These compounds have similar structural features and have been studied for their anticancer properties.

3,5-Difluorophenyl isocyanate: This compound shares the difluorophenyl group and is used in various chemical syntheses.

Uniqueness

5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Biological Activity

5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound has the chemical formula CHFNS and features a thiadiazole ring substituted with a difluorophenyl group. The synthesis typically involves the reaction of 3,5-difluorobenzoic acid with thiosemicarbazide under heated conditions to facilitate cyclization into the thiadiazole structure. The general reaction can be summarized as follows:

This synthetic route highlights the importance of the carboxylic acid and thiosemicarbazide in constructing the thiadiazole framework.

Biological Activity Overview

1,3,4-Thiadiazole derivatives are known for their broad spectrum of biological activities. Specifically, this compound exhibits notable antimicrobial , antifungal , and anticancer properties. The following subsections detail these activities:

Antimicrobial Activity

Research indicates that thiadiazole derivatives can effectively combat various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

- A study reported that certain derivatives had MIC values lower than that of standard antibiotics like streptomycin .

Antifungal Activity

The antifungal potential of this compound has also been explored:

- Compounds with similar structures demonstrated effective inhibition against fungal strains including Aspergillus niger and Candida albicans .

- Specific derivatives showed zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and moderate activity against C. albicans .

Anticancer Properties

The anticancer activity of thiadiazole derivatives is particularly noteworthy:

- In vitro studies have indicated that these compounds can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) .

- Molecular docking studies suggest that this compound interacts effectively with biological targets involved in cancer progression .

Comparative Analysis with Related Compounds

The unique fluorination pattern of this compound distinguishes it from other structurally similar compounds. The following table summarizes key features and biological activities of related thiadiazole derivatives:

| Compound Name | Chemical Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | CHFNS | Para-fluoro substitution | Moderate antibacterial activity |

| 5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-amine | CHFNS | Meta-fluoro substitution | Significant antifungal properties |

| 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine | CHFNS | Difluoro substitution at different positions | Notable anticancer activity |

| 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine | CHNS | Nitro group enhancing biological activity | Enhanced antimicrobial effects |

Studies utilizing molecular docking techniques have provided insights into how this compound interacts with specific enzymes and receptors. These interactions are crucial for understanding its mechanism of action and guiding future drug development efforts.

Q & A

Q. What are the standard synthetic protocols for 5-(3,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine?

Methodological Answer: A common route involves cyclocondensation of 3,5-difluorobenzoic acid with thiosemicarbazide in the presence of phosphorous oxychloride (POCl₃) as a dehydrating agent. The reaction is typically refluxed for 4 hours, followed by neutralization and purification via recrystallization. Key parameters include stoichiometric control of POCl₃ (1.5–2.0 equivalents) and temperature optimization (90–110°C) to minimize side products .

Q. How is the structural identity of this compound confirmed experimentally?

Methodological Answer:

Q. What preliminary biological screening assays are applicable?

Methodological Answer:

- Antifungal activity : Minimum Inhibitory Concentration (MIC) assays against Candida or Aspergillus strains, using fluconazole as a positive control .

- Antioxidant potential : DPPH radical scavenging assays, comparing IC₅₀ values to ascorbic acid .

Advanced Research Questions

Q. How can DFT calculations complement experimental structural data?

Methodological Answer:

- Basis sets : B3LYP/6-31+G(d,p) or 6-311+G(d,p) for geometry optimization, comparing computed bond lengths/angles with X-ray data (e.g., deviations < 0.02 Å for C–N bonds) .

- Electronic properties : HOMO-LUMO analysis to predict reactivity (e.g., HOMO localized on thiadiazole, LUMO on fluorophenyl ring) .

Table 1 : Comparison of Experimental vs. DFT-Derived Geometric Parameters

| Parameter | X-ray (Å/°) | DFT (Å/°) | Deviation |

|---|---|---|---|

| C–N (thiadiazole) | 1.32 | 1.31 | 0.01 |

| C–S | 1.71 | 1.70 | 0.01 |

| Dihedral Angle | 12.5° | 13.1° | 0.6° |

Q. How can factorial design optimize synthesis conditions?

Methodological Answer:

Q. What advanced techniques analyze solvent effects on electronic spectra?

Methodological Answer:

- TD-DFT with Polarizable Continuum Model (PCM) : Simulate UV-Vis spectra in solvents (e.g., λ_max shifts from 280 nm in DMSO to 265 nm in ethanol due to polarity differences) .

- Experimental validation : Compare computed transitions with experimental absorbance in solvents like acetonitrile, methanol, and chloroform.

Q. How is the reaction mechanism elucidated computationally?

Methodological Answer:

Q. How do structural modifications influence bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.